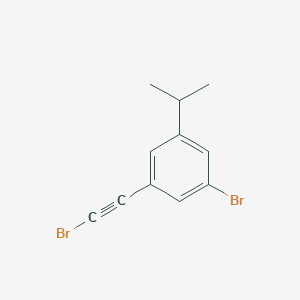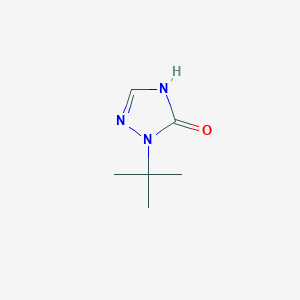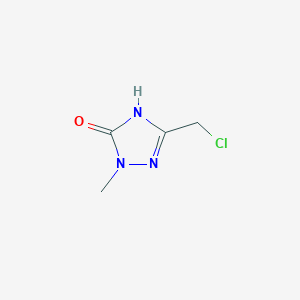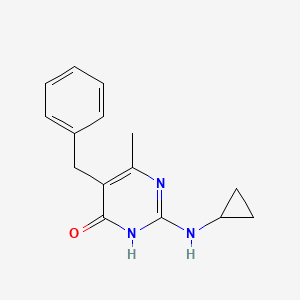
1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene
Vue d'ensemble
Description
This compound is a brominated derivative of ethynylbenzene. It has a benzene ring which is substituted with a bromoethynyl group at the 3-position and a bromine atom at the 1-position. The 5-position of the benzene ring is substituted with an isopropyl group .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its IUPAC name. It would have a benzene ring at the center, with a bromine atom attached at the 1-position, a bromoethynyl group (C≡C-Br) at the 3-position, and an isopropyl group (CH(CH3)2) at the 5-position .Chemical Reactions Analysis
As a brominated organic compound, it might undergo various types of reactions such as nucleophilic substitution or elimination. The presence of the bromoethynyl group might allow for reactions involving the alkyne functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure and similar compounds. It’s likely to be a solid at room temperature with a relatively high melting point due to the presence of the aromatic ring. It’s likely to be insoluble in water but soluble in organic solvents .Applications De Recherche Scientifique
Alzheimer's Disease Research
- A compound structurally related to 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene, specifically 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, has been synthesized and studied for its potential in detecting beta-amyloid plaques in the brain of Alzheimer's disease patients. The isomers of this compound demonstrated strong fluorescent labeling of beta-amyloid plaques and high binding affinity, highlighting its utility in Alzheimer's research (Lee et al., 2001).
Organic Synthesis and Catalysis
- Research in organic chemistry has utilized similar compounds, like 1-bromo-2-iodobenzenes, in CuI-catalyzed processes to synthesize benzofurans. These methods, involving intermolecular C-C bond formation followed by intramolecular C-O bond formation, exemplify the role of bromo-substituted compounds in facilitating complex organic syntheses (Lu et al., 2007).
Building Blocks in Organic Synthesis
- Compounds like 1-bromo-3-buten-2-one, which bear resemblance to the query compound, have been investigated as versatile building blocks in organic synthesis. Their reactivity with various agents, such as lithium aluminium hydride and primary amines, demonstrates their potential in constructing diverse organic structures (Westerlund et al., 2001).
Catalysis and Reaction Selectivity
- Studies on related compounds, such as 2-bromo-1,3,5-trimethylbenzene, have explored their use in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. Density functional theory calculations have helped understand the mechanism and product selectivity in these reactions, underscoring the significance of such compounds in catalytic processes (Zhang et al., 2015).
Chemical Synthesis and Structure
- Another application area is in the synthesis of complex molecules like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. Research on such compounds involves advanced synthetic techniques and offers insights into the structural and chemical properties of bromo-substituted molecules (Agou et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-3-(2-bromoethynyl)-5-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2/c1-8(2)10-5-9(3-4-12)6-11(13)7-10/h5-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSQAQHKGRLJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C#CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime](/img/structure/B1384554.png)

![2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384556.png)
![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)
![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)

![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)
![1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine](/img/structure/B1384564.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1384565.png)


